molecular formula C9H6F3NO2 B1295873 4,4,4-Trifluoro-1-(pyridin-4-yl)butane-1,3-dione CAS No. 399-06-4

4,4,4-Trifluoro-1-(pyridin-4-yl)butane-1,3-dione

Cat. No. B1295873
CAS RN: 399-06-4
M. Wt: 217.14 g/mol
InChI Key: VVFWWIMDNOGGLM-UHFFFAOYSA-N
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Description

The compound 4,4,4-Trifluoro-1-(pyridin-4-yl)butane-1,3-dione is a fluorinated dione with a pyridine moiety. While the provided papers do not directly discuss this compound, they do provide insights into similar molecules, which can be used to infer some of the properties and reactivity of the compound . For instance, the synthesis and reactions of closely related trifluoromethylated pyridine derivatives are explored, which suggests that the compound of interest may also exhibit unique reactivity due to the presence of the trifluoromethyl group and the pyridine ring .

Synthesis Analysis

The synthesis of related compounds involves the reaction of 4,4,4-Trifluoro-1-(thiophen-2-yl)butane-1,3-dione with cyanothioacetamide and cyanoacetamide under solvent-free conditions, which yields pyridine derivatives . This method, which operates at room temperature and without solvents, indicates a potentially green and efficient approach to synthesizing similar compounds, including 4,4,4-Trifluoro-1-(pyridin-4-yl)butane-1,3-dione.

Molecular Structure Analysis

The molecular and crystal structure of a related compound, 4-trifluoro-2-[2-(4-fluorophenyl)hydrazine-1-ylidene]-1-(thiophen-2-yl)butane-1,3-dione, has been determined using single-crystal X-ray diffraction . The crystallographic data provided for this compound can give us an idea of the density and crystal system that might be expected for 4,4,4-Trifluoro-1-(pyridin-4-yl)butane-1,3-dione, although the exact parameters would likely differ due to the change in the substituent from thiophen-2-yl to pyridin-4-yl.

Chemical Reactions Analysis

The related compounds synthesized from 4,4,4-Trifluoro-1-(thiophen-2-yl)butane-1,3-dione were further reacted with various halogenated reagents to yield a variety of pyridine derivatives . This suggests that the compound of interest may also participate in similar reactions, potentially leading to a diverse array of fluorinated pyridine-containing molecules, which could be of interest in pharmaceutical or materials science applications.

Physical and Chemical Properties Analysis

Although the specific physical and chemical properties of 4,4,4-Trifluoro-1-(pyridin-4-yl)butane-1,3-dione are not detailed in the provided papers, the properties of similar compounds can be inferred. For example, the density and crystallographic parameters of a structurally related compound provide a starting point for understanding the physical properties . The chemical reactivity observed in the synthesis of related compounds suggests that the trifluoromethyl group and the pyridine ring are likely to confer unique reactivity and possibly stability to the compound .

Scientific Research Applications

Synthesis and Derivative Formation

4,4,4-Trifluoro-1-(pyridin-4-yl)butane-1,3-dione has been utilized in the synthesis of various derivative compounds. For example, it reacts under solvent-free conditions to yield pyridine-2(1H)thione/one derivatives, which are further used to synthesize a range of compounds like thieno[2,3-b]pyridine and pyridothienopyrimidine (Rateb, 2011).

Coordination Chemistry and Crystal Structure

In coordination chemistry, this compound forms complexes with metals. For instance, a Cobalt(II) complex was synthesized using this ligand, which crystallizes in a monoclinic space group, highlighting its potential in crystallography studies (Wang, Fan, & Zheng, 2010).

Reaction with Hydrazine

When reacted with hydrazine, the compound forms new intermediates like 5-hydroxy-5-trifluoromethyl-4,5-dihydropyrazole, which have been characterized for their structural properties (Montoya et al., 2007).

Sensor Applications

It's also used in the creation of novel optical sensing structures, especially in the development of nanoscale membranes for luminescent signal transduction, indicating its relevance in sensor technology (Li et al., 2019).

Safety And Hazards

This compound is potentially harmful and may cause skin irritation, serious eye irritation, and respiratory irritation .

Future Directions

While specific future directions for “4,4,4-Trifluoro-1-(pyridin-4-yl)butane-1,3-dione” are not available, similar compounds have been used in various studies, such as the synthesis of [Eu(tfa)3]2 bpm complexes (bpm=2,2’-bipyrimidine) and as reagents in the multistep synthesis of other compounds .

properties

IUPAC Name

4,4,4-trifluoro-1-pyridin-4-ylbutane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F3NO2/c10-9(11,12)8(15)5-7(14)6-1-3-13-4-2-6/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVFWWIMDNOGGLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C(=O)CC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40285677
Record name 4,4,4-Trifluoro-1-(pyridin-4-yl)butane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40285677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4,4-Trifluoro-1-(pyridin-4-yl)butane-1,3-dione

CAS RN

399-06-4
Record name 399-06-4
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Record name 4,4,4-Trifluoro-1-(pyridin-4-yl)butane-1,3-dione
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4,4-trifluoro-1-(pyridin-4-yl)butane-1,3-dione
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Synthesis routes and methods

Procedure details

Ethyl trifluoroacetate (6.32 g) was dissolved in tert-butyl methyl ether (10 mL) and a 28% sodium methoxide-methanol solution (9.40 g) and a solution of 4-acetylpyridine (4.90 g) in tert-butyl methyl ether (20 mL) were added successively at room temperature. The mixture was stirred for 22 hr. A 10% a aqueous citric acid solution was added until the reaction solution became about pH 4, and the precipitate was collected by filtration, washed with water and dried to give 4-trifluoroacetoacetylpyridine (5.46 g) as a yellow solid.
Quantity
6.32 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
sodium methoxide methanol
Quantity
9.4 g
Type
reactant
Reaction Step Two
Quantity
4.9 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
S Hauck, K Hiesinger, SK Hosseini… - Bioorganic & Medicinal …, 2016 - Elsevier
The transcriptional regulator FUSE binding protein 1 (FUBP1) is aberrantly upregulated in various malignancies, fulfilling its oncogenic role by the deregulation of critical genes involved …
Number of citations: 11 www.sciencedirect.com

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